3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride
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Overview
Description
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride is a versatile chemical compound with the molecular formula C9H11ClF3NO and a molecular weight of 241.64 g/mol . This compound is known for its unique properties and finds applications in various fields including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride typically involves the reaction of 2,4,5-trifluorophenol with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate the interactions and effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride can be compared with other similar compounds, such as:
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has a similar trifluorophenoxy group but differs in its overall structure and properties.
[(4-propyl dicyclohexyl)difluoromethoxy]-3,4,5-trifluorobenzene: Another fluorinated compound with distinct structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,4,5-trifluorophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13;/h4-5H,1-3,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGYZNKKAMWCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)OCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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